molecular formula C17H19ClFN3O2 B4031547 2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride

2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride

Cat. No.: B4031547
M. Wt: 351.8 g/mol
InChI Key: NATIGWWDJALULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride is a useful research compound. Its molecular formula is C17H19ClFN3O2 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.1149827 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phototautomerization and Ground-State Rotamerism

The scientific research into compounds structurally related to 2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride has explored phenomena such as phototautomerization, ground-state rotamerism, and excited-state intramolecular proton transfer. For instance, studies on similar benzimidazole derivatives have shown that these compounds can exhibit a solvent-modulated rotameric and tautomeric equilibrium in the ground state. This equilibrium influences their photophysical behavior, such as in the case of compounds that undergo excited-state intramolecular proton transfer (ESIPT) from a hydroxyl group to the benzimidazole N3 to yield an excited tautomer. The efficiency of this process can be affected by factors like temperature, polarity, and viscosity, which in turn influence the fluorescence quantum yield of these compounds through a temperature-, polarity-, and viscosity-dependent radiationless deactivation connected with large-amplitude conformational motion (Ríos Vázquez et al., 2008).

Catalytic Applications and Molecular Encapsulation

Research into related compounds has also explored their potential in catalytic applications and molecular encapsulation. For example, studies on molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have demonstrated their efficacy as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. The encapsulation of these catalysts in zeolite significantly enhances their catalytic activity, stability, recycling ability, and operational flexibility, making them more advantageous than their homogeneous counterparts (Ghorbanloo & Maleki Alamooti, 2017).

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole derivatives have been developed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit significant absorption and emission spectral changes upon coordination with these metal ions, demonstrating their potential as sensitive and selective detectors for Al3+ and Zn2+. The binding mechanisms of these fluorescent sensors with the metal ions have been studied, highlighting their practical applications in detecting these ions in various environmental and biological contexts (Suman et al., 2019).

Properties

IUPAC Name

2-[3-[2-(4-fluorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2.ClH/c18-13-5-7-14(8-6-13)23-12-10-21-16-4-2-1-3-15(16)20(9-11-22)17(21)19;/h1-8,19,22H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATIGWWDJALULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2CCOC3=CC=C(C=C3)F)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride
Reactant of Route 4
2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride
Reactant of Route 5
2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride
Reactant of Route 6
2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride

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